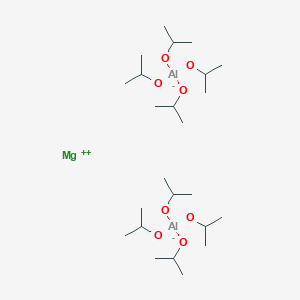Magnesium aluminum i-propoxide
CAS No.:
Cat. No.: VC18435206
Molecular Formula: C24H56Al2MgO8
Molecular Weight: 551.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H56Al2MgO8 |
|---|---|
| Molecular Weight | 551.0 g/mol |
| IUPAC Name | magnesium;tetra(propan-2-yloxy)alumanuide |
| Standard InChI | InChI=1S/8C3H7O.2Al.Mg/c8*1-3(2)4;;;/h8*3H,1-2H3;;;/q8*-1;2*+3;+2 |
| Standard InChI Key | JGPFUTJMRMPGRB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.[Mg+2] |
Introduction
Chemical Identity and Basic Properties
Molecular Composition and Formula
Magnesium aluminum isopropoxide, systematically named magnesium tetraisopropoxyaluminate, adopts the linear formula MgAl₂(OC₃H₇)₈. Its molecular architecture features two aluminum atoms each bonded to four isopropoxide groups, with a central magnesium ion stabilizing the structure through electrostatic interactions . The compound’s molecular weight is 550.97 g/mol, and its exact mass corroborates this value at 550.346 g/mol .
Table 1: Key Physical Properties of Magnesium Aluminum Isopropoxide
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₅₆Al₂MgO₈ |
| Molecular Weight | 550.97 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 40°C |
| Boiling Point | 100°C at 5 mmHg |
| Hazard Class | UN 3181 (4.1/PG III) |
Synthesis and Purification Methodologies
Alloy-Based Synthesis
A prominent route involves reacting activated magnesium-aluminum alloy with isopropyl alcohol. This method, detailed by Novikova et al., yields MgAl₂(OPri)₈ through controlled alcoholysis . The alloy’s activation enhances reactivity, while vacuum distillation purifies the product, reducing impurities like silicon (9 ppm) and iron (0.39 ppm) .
Catalytic Alcoholysis Optimization
Russian Patent RU2313515C1 discloses an optimized synthesis using recycled reaction mass as a catalyst. By heating aluminum with isopropanol at 75–140°C, the process achieves a 98.7% yield . The catalyst eliminates induction periods, accelerating the reaction while maintaining environmental compliance .
Table 2: Comparative Synthesis Approaches
Structural and Spectroscopic Insights
Molecular Geometry
The compound’s structure derives from X-ray diffraction and spectroscopic analyses. Each aluminum atom resides in a tetrahedral environment, coordinated by four isopropoxide ligands. Magnesium occupies a central position, bridged by oxygen atoms from adjacent Al(OPrⁱ)₄⁻ units. This arrangement confers thermal stability up to 900°C, as evidenced by thermogravimetric studies .
Spectroscopic Fingerprints
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic vibrations:
-
ν(Al-O): 650–720 cm⁻¹
-
ν(Mg-O): 400–450 cm⁻¹
-
ν(C-O): 1050–1150 cm⁻¹
Nuclear magnetic resonance (NMR) spectra of the hydrolysis product, MgAl₂O₄, confirm spinel formation through distinct ²⁷Al resonances at 70 ppm (tetrahedral Al) and 10 ppm (octahedral Al) .
Applications in Advanced Materials
MgAl₂O₄ Spinel Ceramics
Hydrolysis of magnesium aluminum isopropoxide produces ultrafine MgAl₂O₄ nanopowders (30–50 nm) . These powders sinter into transparent ceramics with >80% optical transmission, suitable for infrared windows and laser components . Hot pressing at 1600°C and 50 MPa yields ceramics with Vickers hardness exceeding 15 GPa .
Catalytic and Nanotechnological Roles
The compound’s Lewis acidity enables catalysis in organic transformations, though literature in this domain remains sparse. Emerging applications include templating mesoporous oxides and thin-film deposition via chemical vapor deposition (CVD).
Recent Advances and Future Directions
Scalable Production Techniques
Continuous-flow reactors now synthesize MgAl₂(OPri)₈ at kilogram-scale, reducing batch inconsistencies. This advancement supports industrial adoption in armor and aerospace sectors.
Computational Modeling
Density functional theory (DFT) simulations predict decomposition pathways, guiding low-temperature processing. Models suggest that substituting isopropoxide with bulkier ligands (e.g., tert-butoxide) could enhance volatility for CVD applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume